molecular formula C8H6INS B1270502 6-Iodo-2-methyl-1,3-benzothiazole CAS No. 68867-20-9

6-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B1270502
CAS No.: 68867-20-9
M. Wt: 275.11 g/mol
InChI Key: YVXGKAZJAUWMPM-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H6INS It is a derivative of benzothiazole, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-1,3-benzothiazole typically involves the iodination of 2-methyl-1,3-benzothiazole. One common method includes the reaction of 2-methyl-1,3-benzothiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methyl-1,3-benzothiazole.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products like 6-azido-2-methyl-1,3-benzothiazole or 6-cyano-2-methyl-1,3-benzothiazole.

    Oxidation: Products like this compound sulfoxide or sulfone.

    Reduction: 2-methyl-1,3-benzothiazole.

Scientific Research Applications

6-Iodo-2-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the iodine atom, resulting in different chemical and biological properties.

    2-Bromobenzothiazole: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.

    2-Chlorobenzothiazole:

Uniqueness: 6-Iodo-2-methyl-1,3-benzothiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and enhancing its utility in various applications.

Properties

IUPAC Name

6-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGKAZJAUWMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 6-Iodo-2-methyl-1,3-benzothiazole?

A1: this compound [] is a nearly planar molecule. The largest deviation from the mean plane is observed for the iodine atom, which is situated at a distance of 0.075 Å from the plane. The crystal structure is primarily stabilized by intermolecular halogen bonds between the iodine atom (C-I) and nitrogen atoms (N) of neighboring molecules. These interactions form zigzagging supramolecular chains. Additionally, offset π-π interactions between the thiazole rings of adjacent molecules contribute to the overall stability of the crystal structure. []

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